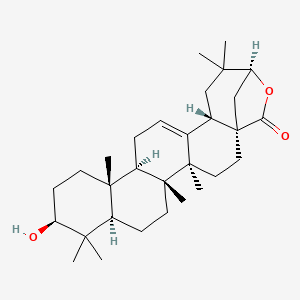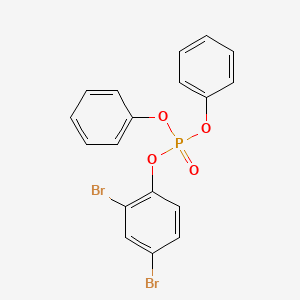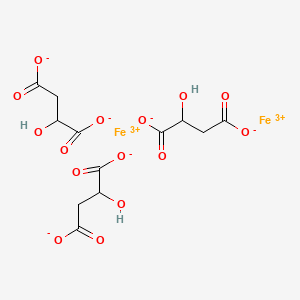
Ferric malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric malate is a coordination compound consisting of iron (III) ions complexed with malate ions. Malate is a derivative of malic acid, a naturally occurring organic compound found in many fruits. This compound is known for its role in various biological and chemical processes, particularly in iron supplementation and as a reagent in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferric malate can be synthesized by reacting ferric chloride with malic acid in an aqueous solution. The reaction typically involves dissolving ferric chloride in water and then adding malic acid to the solution. The mixture is stirred and heated to facilitate the formation of this compound. The reaction can be represented as follows:
FeCl3+C4H6O5→Fe(C4H4O5)+3HCl
Industrial Production Methods
Industrial production of this compound often involves the use of ligand-modified or ligand-coated ferric hydroxides. These methods are designed to improve the efficiency and yield of the synthesis process. For example, ferric hydroxide can be reacted with malic acid under controlled pH conditions to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ferric malate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) under certain conditions.
Complexation Reactions: this compound can form complexes with other ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like ascorbic acid and complexing agents such as ethylenediaminetetraacetic acid (EDTA). Reaction conditions often involve aqueous solutions with controlled pH and temperature to optimize the reaction outcomes.
Major Products
The major products of reactions involving this compound depend on the specific reagents and conditions used. For example, reduction reactions typically yield ferrous ions, while complexation reactions result in various iron-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Ferric malate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of iron content in samples.
Biology: Plays a role in studies related to iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation therapies to treat iron deficiency anemia.
Wirkmechanismus
The mechanism of action of ferric malate involves the dissociation of the complex in biological systems, releasing ferric ions that can be absorbed and utilized by the body. The iron ions are transported via transferrin and stored in ferritin, playing a crucial role in various physiological processes, including oxygen transport and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Ferric malate can be compared with other iron supplements such as ferric carboxymaltose and ferric derisomaltose. While all these compounds serve the purpose of iron supplementation, this compound is unique due to its specific complexation with malate, which may offer different bioavailability and tolerability profiles . Similar compounds include:
- Ferric carboxymaltose
- Ferric derisomaltose
- Ferric gluconate
- Ferric citrate
Each of these compounds has distinct properties and applications, making them suitable for different therapeutic and industrial uses.
Eigenschaften
CAS-Nummer |
5905-51-1 |
|---|---|
Molekularformel |
C12H12Fe2O15 |
Molekulargewicht |
507.90 g/mol |
IUPAC-Name |
2-hydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O5.2Fe/c3*5-2(4(8)9)1-3(6)7;;/h3*2,5H,1H2,(H,6,7)(H,8,9);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
JLLRXSCNTCSLFX-UHFFFAOYSA-H |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




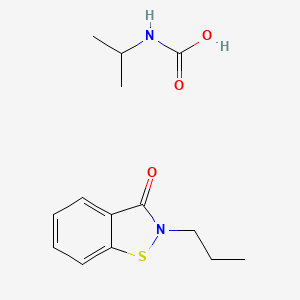



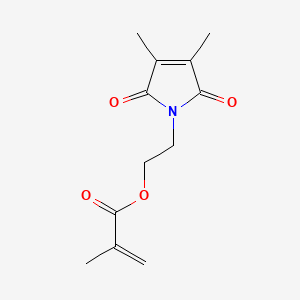



![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
